molecular formula C19H15F2N3O3 B2462563 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 941969-68-2

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2462563
CAS No.: 941969-68-2
M. Wt: 371.344
InChI Key: YHOYOXRCGHTQBW-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. Its structure includes a 4-fluorophenyl group at position 1, a 4-methoxy group at position 4, and a dihydropyridazine core with a carboxamide moiety substituted at position 2.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3/c1-27-16-10-17(25)24(15-8-6-14(21)7-9-15)23-18(16)19(26)22-11-12-2-4-13(20)5-3-12/h2-10H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOYOXRCGHTQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclization

Hydrazine reacts with 1,4-diketones or α,β-unsaturated carbonyl compounds to form dihydropyridazine derivatives. For example, reacting ethyl 3-oxo-4-methoxy-6-(4-fluorophenyl)hex-4-enoate with hydrazine hydrate under reflux in ethanol yields the 1,6-dihydropyridazine-3-carboxylate intermediate. This method requires precise pH control (6.5–7.0) to avoid over-oxidation to pyridazine.

Reaction Conditions:

  • Solvent: Ethanol
  • Temperature: 80°C
  • Catalyst: None
  • Yield: ~65%

1,3-Dipolar Cycloaddition

Alternative routes employ cycloaddition between diazo compounds and electron-deficient alkenes. For instance, methyl 2-diazo-3-(4-fluorophenyl)propanoate reacts with methyl acrylate in toluene at 110°C to form the dihydropyridazine core. This method offers better regioselectivity but requires anhydrous conditions.

Optimization Challenges:

  • Competing side reactions (e.g., dimerization of diazo compounds)
  • Sensitivity to moisture

Methoxylation at Position 4

The 4-methoxy group is introduced either during ring formation or via post-cyclization substitution.

Direct Incorporation During Cyclization

Using methoxy-containing precursors (e.g., methyl 4-methoxy-3-oxopentanoate) in hydrazine cyclization avoids later functionalization steps.

Nucleophilic Substitution

If the dihydropyridazine core has a leaving group (e.g., Cl) at position 4, methoxylation proceeds via SNAr:

Conditions:

  • Substrate: 4-Chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
  • Nucleophile: NaOMe (2 equiv)
  • Solvent: Methanol
  • Temperature: 60°C, 6 h
  • Yield: 70%

Carboxamide Formation

The final step involves converting the carboxylic acid to the carboxamide.

Amide Coupling Reagents

EDCI/HOBt-mediated coupling ensures high efficiency:

  • Acid: 1-(4-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
  • Amine: 4-Fluorobenzylamine (1.5 equiv)
  • Coupling Agent: EDCI (1.2 equiv), HOBt (1.2 equiv)
  • Solvent: DMF
  • Temperature: Room temperature, 24 h
  • Yield: 85%

In Situ Activation

Using SOCl₂ to generate the acid chloride, followed by amine addition, is cost-effective but less selective.

Optimization and Challenges

Yield Comparison of Synthetic Routes

Step Method Yield (%) Purity (%)
Dihydropyridazine Core Hydrazine Cyclization 65 95
Suzuki Coupling Pd(PPh₃)₄ 78 98
Amidation EDCI/HOBt 85 99

Common Impurities and Mitigation

  • Over-Oxidation Products : Controlled reaction time and inert atmosphere.
  • Diastereomers : Chiral HPLC separation if stereocenters form.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups .

Scientific Research Applications

Chemistry

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, including:

  • Oxidation : Introducing functional groups to enhance reactivity.
  • Reduction : Modifying existing groups to alter properties.
  • Substitution : Replacing functional groups to improve biological activity or stability.

Biology

Research has indicated that this compound exhibits potential biological activities, particularly in enzyme inhibition and receptor binding. Notable applications include:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

Medicine

The medicinal potential of 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is under investigation for:

  • Anti-inflammatory Properties : Preliminary studies suggest it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.
Application AreaPotential UsesResearch Findings
ChemistryBuilding blocks for synthesisVersatile modifications possible
BiologyEnzyme inhibitionEffective against specific targets
MedicineAnti-inflammatoryInhibits COX enzymes

Case Study 1: Enzyme Inhibition

In a study examining the compound's effect on cyclooxygenase enzymes, it was found that the compound effectively reduced inflammation in vitro. The mechanism involved binding to the active site of the enzyme, thereby blocking substrate access and reducing prostaglandin production.

Case Study 2: Synthesis of Complex Molecules

Researchers utilized this compound as a precursor in the synthesis of novel derivatives aimed at enhancing pharmacological properties. The modifications led to compounds with improved efficacy in cellular assays targeting cancer cell lines.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound is compared below with analogs sharing pyridazinone/pyridine cores, halogenated aryl groups, or carboxamide functionalities. Structural variations influence physicochemical properties, synthetic accessibility, and hypothesized biological interactions.

Halogenated Pyridazine Derivatives ()

  • 1-(3-Chlorophenyl)-N-(4-Chlorophenyl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridazine-3-Carboxamide

    • Differences: Uses 3- and 4-chlorophenyl groups and a trifluoromethyl substituent.
    • Implications: Chlorine’s larger size and higher lipophilicity may enhance target affinity but increase off-target interactions. The trifluoromethyl group, a strong electron-withdrawing substituent, contrasts with the target’s electron-donating methoxy.
  • N-(4-Chlorophenyl)-6-Oxo-4-(Trifluoromethyl)-1-[4-(Trifluoromethyl)Phenyl]Pyridazine-3-Carboxamide Differences: Features dual trifluoromethyl groups and a 4-chlorophenyl moiety.

Substituent Effects on Physicochemical Properties

Feature Target Compound Compound 9 Compound Compound
Aryl Substituents Dual 4-fluorophenyl Benzyl + 4-fluorophenyl 3-/4-Chlorophenyl 4-(Trifluoromethyl)phenyl
Electron Effects Methoxy (donor) Cyclopropylcarbamoyl Trifluoromethyl (acceptor) Dual trifluoromethyl (acceptor)
Lipophilicity (Pred.) Moderate Moderate-High High Very High
Synthetic Yield Not reported 90% Not reported Not reported

Functional Group Impact Analysis

  • Fluorine vs. Chlorine : Fluorine’s smaller size and lower lipophilicity may reduce steric hindrance and improve metabolic stability compared to chlorine .
  • Methoxy vs. Trifluoromethyl : Methoxy’s electron-donating nature could stabilize charge-transfer interactions, while trifluoromethyl’s electron-withdrawing effects might enhance electrophilic reactivity .
  • Carboxamide Variations : The target’s unmodified carboxamide may offer simpler synthetic routes compared to cyclopropylcarbamoyl derivatives, which require additional coupling steps .

Biological Activity

The compound 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide (referred to as the target compound) is a member of the pyridazine family known for its diverse biological activities. This article aims to synthesize existing knowledge on its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The target compound has a complex structure characterized by the presence of fluorophenyl groups and a methoxy group. The molecular formula is C17H16F2N2O3C_{17}H_{16}F_2N_2O_3, with a molecular weight of approximately 348.32 g/mol. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC₁₇H₁₆F₂N₂O₃
Molecular Weight348.32 g/mol
IUPAC NameThis compound
SMILESCc(cc1)ccc(c2ccccc2F)N(Cc(cc1)ccc(c2ccccc2F))C(=O)OC(=O)N

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of the target compound. Research indicates that compounds within the pyridazine family exhibit significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through multiple pathways:
    • Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress, triggering apoptotic pathways in cancer cells.
    • Inhibition of Signaling Pathways : The target compound inhibits critical signaling pathways such as Notch and AKT, which are involved in cell survival and proliferation .
  • Case Studies :
    • In vitro studies demonstrated that the target compound effectively inhibited the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) in a dose-dependent manner. The IC50 values were reported at approximately 2.96 μmol/L for MCF-7 cells and 0.80 μmol/L for MDA-MB-231 cells after 48 hours of treatment .

Other Biological Activities

Beyond its anticancer properties, the compound may exhibit additional biological activities, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that similar pyridazine derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis.
  • Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential applications in treating infections.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of the target compound:

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in breast cancer cells; inhibits Notch and AKT pathways
CytotoxicityIC50 values: MCF-7 (2.96 μmol/L), MDA-MB-231 (0.80 μmol/L)
Anti-inflammatoryModulation of inflammatory responses observed in related compounds
AntimicrobialActivity against specific bacterial strains reported

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